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Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the
identification of lead compounds in modern drug discovery. This approach relies on screening
small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a
biological target. These initial hits then serve as starting points for optimization into more potent
and selective drug candidates. A critical aspect of successful FBDD is the diversity and quality
of the fragment library. In recent years, there has been a significant push to move beyond flat,
two-dimensional fragments and incorporate more three-dimensional (3D) scaffolds.

1,4-Thiazepane hydrochloride and its derivatives represent a compelling class of saturated
seven-membered heterocyclic scaffolds that are currently underrepresented in many screening
libraries.[1][2][3][4][5] Their inherent 3D nature offers the potential for improved specificity and
novel interactions with protein targets.[1][5] This document provides detailed application notes
and protocols for the use of 1,4-thiazepane-based fragments in FBDD, with a specific focus on
their application as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of
proteins, particularly BRD4, a key target in cancer therapy.

Application Notes

The 1,4-thiazepane scaffold has been successfully employed as a 3D fragment for the
discovery of novel ligands for the first bromodomain of BRD4 (BRD4-BD1). An NMR-based
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fragment screen identified acylated 1,4-thiazepanes as binders to this important anti-cancer
target.[1][2][3][4] This highlights the utility of incorporating such 3D fragments into screening
campaigns to identify novel chemical matter for challenging targets.

Key Advantages of 1,4-Thiazepane Fragments:

e Increased 3D Character: Saturated ring systems like 1,4-thiazepane provide access to a
greater volume of chemical space compared to traditional flat aromatic fragments, potentially
leading to higher binding specificity.[1][5]

» Novel Scaffolds: As an underrepresented scaffold in fragment libraries, 1,4-thiazepanes can
provide novel intellectual property and lead to the discovery of ligands with unique binding
modes.[1][2][3][4][5]

o Synthetic Tractability: The development of efficient one-pot synthesis protocols allows for the
rapid generation of a diverse library of 1,4-thiazepane derivatives for structure-activity
relationship (SAR) studies.[1][2][3][4][6]

Target Focus: BET Bromodomains

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that
recognize acetylated lysine residues on histones and other proteins, thereby regulating gene
transcription. BRD4, in particular, is a critical regulator of oncogenes such as c-MYC and is a
major target for cancer drug discovery. The identification of 1,4-thiazepane-based fragments as
BRD4 ligands underscores the potential of this scaffold in developing novel epigenetic
modulators.

Signaling Pathway

Caption: BET bromodomain (BRD4) signaling pathway and point of inhibition.

Data Presentation

The following table summarizes the binding affinity of a series of acylated 1,4-thiazepane
fragments for the first bromodomain of BRD4 (BRD4-D1), as determined by Protein-Observed
19F NMR. Ligand efficiency (LE) is a key metric in FBDD that normalizes binding affinity for the
size of the molecule (number of heavy atoms, HA).
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Ligand Efficiency
Compound ID R Group Kd (pM)

(LE)
la Benzoyl 260 £ 30 0.29
19 4-Fluorobenzoyl 200 = 20 0.30
1lh 4-Chlorobenzoyl 150 + 20 0.31
1i 4-Bromobenzoyl 140+ 10 0.31
1j 4-Methylbenzoyl 340 £ 40 0.28
1k 4-Methoxybenzoyl 500 £ 70 0.26

Data is representative and compiled based on findings reported by Pandey et al., Organic
Letters, 2020.

Experimental Protocols
Protocol 1: General Synthesis of 1,4-Thiazepan-5-ones

This protocol describes a one-pot synthesis of 1,4-thiazepan-5-one scaffolds from a,3-
unsaturated esters and cysteamine hydrochloride.

Caption: Workflow for the synthesis of 1,4-thiazepan-5-ones.
Materials:

e 0,B-unsaturated ester (1.0 equiv)

o Cysteamine hydrochloride (1.2 equiv)

e 1,8-Diazabicyclo[5.4.0Jundec-7-ene (DBU) (2.0 equiv)

e Imidazole (0.2 equiv)

o Acetonitrile (CHsCN), anhydrous

e Saturated aqueous ammonium chloride (NH4Cl)
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Ethyl acetate (EtOAC)

Brine

Anhydrous magnesium sulfate (MgSQOa)

Round-bottom flask

Magnetic stirrer

Procedure:

To a round-bottom flask, add the a,3-unsaturated ester (1.0 equiv) and anhydrous
acetonitrile.

e Add cysteamine hydrochloride (1.2 equiv), imidazole (0.2 equiv), and DBU (2.0 equiv) to the
stirred solution.

« Stir the reaction mixture at room temperature for 0.5 to 3 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction with saturated agueous NHaCl.

o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous MgSQOa4, and filter.
» Concentrate the filtrate under reduced pressure to yield the crude product.

» Purify the crude 1,4-thiazepan-5-one by recrystallization or flash column chromatography.

Protocol 2: Reduction and Acylation to form 1,4-
Thiazepane Fragments

This protocol details the conversion of the thiazepanone intermediate to the final acylated 1,4-
thiazepane fragment.

Materials:
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e 1,4-Thiazepan-5-one (1.0 equiv)

e Lithium aluminum hydride (LiAIH4) or other suitable reducing agent

o Anhydrous tetrahydrofuran (THF)

» Acyl chloride or carboxylic acid (for acylation)

e Coupling agents (e.g., HATU) and a base (e.g., DIPEA) if starting from a carboxylic acid

e Dichloromethane (DCM) or other suitable solvent for acylation

Procedure (Two Steps):

Step A: Reduction of the Amide

 In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlHa4 in
anhydrous THF.

e Cool the suspension to 0 °C.

e Slowly add a solution of the 1,4-thiazepan-5-one in anhydrous THF to the LiAlH4 suspension.

» Allow the reaction to warm to room temperature and then reflux as needed, monitoring by
TLC.

o After completion, carefully quench the reaction at 0 °C by sequential addition of water, 15%
agueous NaOH, and then water again (Fieser workup).

e Filter the resulting solids and wash with THF or EtOAc.

e Dry and concentrate the filtrate to yield the crude 1,4-thiazepane.

Step B: Acylation of the Amine

e Dissolve the crude 1,4-thiazepane in an appropriate anhydrous solvent such as DCM.

e Add a suitable base (e.g., triethylamine or DIPEA).
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Cool the solution to 0 °C and add the desired acyl chloride dropwise.

Stir the reaction at room temperature until completion (monitor by TLC).

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate.

Purify the final acylated 1,4-thiazepane fragment by flash column chromatography.

Protocol 3: Fragment Screening by Protein-Observed *°F
NMR (PrOF NMR)

This protocol outlines the screening of the 1,4-thiazepane fragment library against a °F-labeled
protein target, such as 5-fluorotryptophan-labeled BRD4-BD1.

Caption: Experimental workflow for PrOF NMR fragment screening.
Materials:

e 9F-labeled BRD4-BD1 (e.g., incorporating 5-fluorotryptophan) at a concentration of 25-50
HM.

* NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NacCl, pH 7.0, with 10% D20).
¢ 1,4-Thiazepane fragment library stocks (e.g., 100 mM in DMSO-ds).

* NMR spectrometer equipped with a fluorine probe.

 NMR tubes.

Procedure:

« Protein Preparation: Express and purify the target protein (BRD4-BD1) with site-specific
incorporation of a 1°F-labeled amino acid (e.g., 5-fluorotryptophan) using established
protocols.[2]
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e Sample Preparation: Prepare an NMR sample of the 1°F-labeled BRD4-BD1 in the
appropriate NMR buffer. The final protein concentration should be in the range of 25-50 pM.

» Reference Spectrum: Acquire a 1D °F NMR spectrum of the protein alone. This will serve as
the reference spectrum. The well-resolved signals correspond to the individual °F-labeled
residues.

o Fragment Addition: Add a small aliquot of a 1,4-thiazepane fragment stock solution to the
protein sample. The final fragment concentration is typically 10-20 times the protein
concentration for initial screening. The final DMSO concentration should be kept constant
across all samples and should not exceed 5%.

e Screening Spectrum: Acquire a 1D °F NMR spectrum of the protein-fragment mixture.

o Data Analysis: Overlay the screening spectrum with the reference spectrum. A change in the
chemical shift (a chemical shift perturbation, or CSP) of one or more of the fluorine signals
indicates binding of the fragment to the protein in the vicinity of that labeled residue.

« Hit Validation and Affinity Determination: For fragments that show a CSP ("hits"), perform a
titration experiment. a. Prepare a series of NMR samples with a constant concentration of
19F-labeled protein and increasing concentrations of the hit fragment. b. Acquire a 1D °F
NMR spectrum for each sample. c. Plot the change in chemical shift (Ad) as a function of the
fragment concentration. d. Fit the resulting binding isotherm to a suitable binding equation to
determine the dissociation constant (Kd).

e Ligand Efficiency Calculation: Calculate the ligand efficiency (LE) using the formula: LE = -
RTIn(Kd) / HA, where R is the gas constant, T is the temperature in Kelvin, and HA is the
number of heavy (nhon-hydrogen) atoms in the fragment.

Conclusion

The 1,4-thiazepane scaffold represents a valuable addition to the toolkit of medicinal chemists
engaged in fragment-based drug discovery. Its inherent three-dimensionality and demonstrated
activity against important therapeutic targets like BRD4 make it an attractive starting point for
the development of novel therapeutics. The protocols outlined in this document provide a
framework for the synthesis, screening, and characterization of 1,4-thiazepane-based fragment
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libraries, enabling researchers to leverage this promising scaffold in their drug discovery
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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